5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine
CAS No.:
Cat. No.: VC13483528
Molecular Formula: C10H11BrF3N3
Molecular Weight: 310.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrF3N3 |
|---|---|
| Molecular Weight | 310.11 g/mol |
| IUPAC Name | 5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C10H11BrF3N3/c11-8-5-15-9(16-6-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 |
| Standard InChI Key | ALPUZZGIUUCHRW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Br |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Br |
Introduction
Chemical and Physical Properties
Molecular Architecture
5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine features a six-membered aromatic pyrimidine ring substituted with bromine (Br) at position 5 and a 4-(trifluoromethyl)piperidine moiety at position 2 (Fig. 1). The piperidine ring adopts a chair conformation, with the trifluoromethyl (-CF₃) group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict significant electron-withdrawing effects from both substituents, rendering the pyrimidine ring highly electrophilic at positions 4 and 6.
Physicochemical Characteristics
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Bromo-2-(4-Trifluoromethylpiperidin-1-yl)Pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrF₃N₃ |
| Molecular Weight | 310.11 g/mol |
| Melting Point | 95–98°C (predicted) |
| LogP (Octanol-Water) | 2.81 ± 0.12 |
| Aqueous Solubility (25°C) | <0.1 mg/mL |
| pKa | 3.12 (pyrimidine N1) |
The compound’s low aqueous solubility aligns with its high logP value, indicative of strong lipophilicity derived from the -CF₃ group. Differential scanning calorimetry reveals a crystalline structure stable up to 95°C, with decomposition observed above 220°C under inert atmosphere.
Synthesis and Manufacturing
Synthetic Routes
A scalable one-pot synthesis leverages 2-bromomalonaldehyde and custom amidines (Fig. 2) . In a representative procedure:
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Condensation: 2-Bromomalonaldehyde reacts with 4-trifluoromethylpiperidine-1-carboxamidine in glacial acetic acid at 80°C.
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Cyclization: Heating to 100°C induces pyrimidine ring formation, monitored via HPLC .
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Workup: Neutralization with aqueous sodium carbonate followed by dichloromethane extraction yields the crude product.
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Purification: Recrystallization from ethanol/water affords >98% purity by NMR .
This method achieves 33–45% yields, superior to traditional cross-coupling approaches requiring air-sensitive reagents like trimethylaluminum .
Process Optimization
Critical parameters include:
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Catalyst Selection: 3Å molecular sieves improve reaction efficiency by adsorbing water (>20% yield increase) .
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Solvent Effects: Acetic acid enhances cyclization kinetics compared to toluene or DMF .
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Temperature Control: Maintaining 100°C prevents byproduct formation from premature ring closure .
Biological Activity and Mechanisms
Cytotoxic Profiling
In vitro assays demonstrate dose-dependent cytotoxicity (Table 2).
Table 2: Cytotoxicity in Human Cancer Cell Lines (48h Exposure)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 12.3 ± 1.2 | Caspase-3/7 activation |
| A549 (Lung) | 18.7 ± 2.1 | ROS-mediated apoptosis |
| MCF-7 (Breast) | >50 | No significant effect |
Selectivity indices exceed 5 for HCT116 versus normal colon fibroblasts (CC₅₀ = 68 μM).
Kinase Inhibition
The compound inhibits Bcr-Abl tyrosine kinase (IC₅₀ = 0.42 μM), outperforming imatinib (IC₅₀ = 0.65 μM) in recombinant enzyme assays. Molecular docking simulations position the pyrimidine ring in the ATP-binding pocket, with the -CF₃ group forming hydrophobic contacts at Leu298 and Val256.
Pharmacological Applications
Anticancer Lead Optimization
Structural analogs with modified piperidine substituents show improved pharmacokinetics:
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4-Fluoropiperidine variant: 2.1-fold higher oral bioavailability in murine models.
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Morpholine replacement: Reduced hERG channel affinity (IC₅₀ >30 μM vs. 8.7 μM for parent compound).
Target Engagement Studies
Photoaffinity labeling combined with quantitative proteomics identifies novel targets:
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PDHK1: Inhibited at 1.7 μM, disrupting cancer cell glucose metabolism.
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CLK2: Modulation alters alternative splicing in A549 cells.
Future Research Directions
Mechanistic Elucidation
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Cryo-EM Studies: Resolve Bcr-Abl inhibition dynamics at sub-3Å resolution.
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Metabolomics: Map on-target versus off-target effects in primary patient-derived cells.
Clinical Translation
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Formulation Development: Nanoemulsions to enhance aqueous solubility.
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Combination Therapy: Synergy screening with MEK inhibitors in KRAS-mutant models.
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